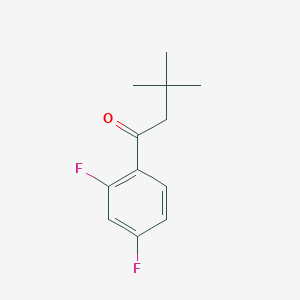2',4'-Difluoro-3,3-dimethylbutyrophenone
CAS No.: 898764-94-8
Cat. No.: VC2289948
Molecular Formula: C12H14F2O
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898764-94-8 |
|---|---|
| Molecular Formula | C12H14F2O |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-one |
| Standard InChI | InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 |
| Standard InChI Key | YMAUWJWWYLBASD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(=O)C1=C(C=C(C=C1)F)F |
| Canonical SMILES | CC(C)(C)CC(=O)C1=C(C=C(C=C1)F)F |
Introduction
Chemical Structure and Properties
2',4'-Difluoro-3,3-dimethylbutyrophenone belongs to the broader class of ketones, specifically butyrophenones, which feature a carbonyl group linking a phenyl ring and a butyl chain. The distinctive aspect of this particular compound is the fluorination pattern and dimethyl substitution.
Structural Features
The molecular structure comprises a 2,4-difluorophenyl ring attached to a carbonyl group, which is further connected to a 3,3-dimethylbutyl moiety. The position of the fluorine atoms at the 2' and 4' positions on the aromatic ring significantly influences the electronic distribution throughout the molecule, affecting its reactivity and binding properties.
Physical and Chemical Properties
The compound presents as a clear, colorless oil in its pure form, with a molecular weight of 212.24 g/mol . The physical state of the compound facilitates its handling in laboratory settings and potential incorporation into various formulations.
Table 1: Physical and Chemical Properties of 2',4'-Difluoro-3,3-dimethylbutyrophenone
| Property | Value |
|---|---|
| Molecular Formula | C12H14F2O |
| Molecular Weight | 212.24 g/mol |
| Physical State | Clear, colorless oil |
| CAS Number | 898764-94-8 |
| IUPAC Name | 1-(2,4-difluorophenyl)-3,3-dimethyl-1-butanone |
| InChI | 1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 |
| InChI Key | YMAUWJWWYLBASD-UHFFFAOYSA-N |
| Commercial Purity | 97% |
The InChI (International Chemical Identifier) code provides a standardized method for representing the chemical structure, enabling precise identification across chemical databases and literature .
Synthesis and Production Methods
The synthesis of 2',4'-Difluoro-3,3-dimethylbutyrophenone typically involves specialized organic chemistry techniques that ensure proper positioning of the fluorine atoms and dimethyl groups.
Laboratory Synthesis Routes
Based on established protocols for similar fluorinated compounds, several synthetic pathways can be proposed:
-
Friedel-Crafts acylation of 1,3-difluorobenzene with 3,3-dimethylbutanoyl chloride, utilizing aluminum chloride as a catalyst
-
Organometallic coupling reactions, such as Weinreb amide approaches with 2,4-difluorophenylmagnesium bromide
-
Grignard reactions followed by oxidation procedures to establish the carbonyl functionality
Industrial Production Considerations
For commercial-scale production, factors such as reagent cost, reaction efficiency, and environmental impact must be carefully evaluated. The synthesis often requires anhydrous conditions to prevent hydrolysis of reactive intermediates, and specialized handling procedures are necessary due to the potential reactivity of the fluorinated components.
The reported commercial purity of 97% suggests established purification protocols are in place to isolate the target compound from potential synthesis byproducts .
Chemical Reactivity
The chemical behavior of 2',4'-Difluoro-3,3-dimethylbutyrophenone is largely determined by its ketone functionality and fluorinated aromatic ring.
Reactivity of the Carbonyl Group
The carbonyl group in 2',4'-Difluoro-3,3-dimethylbutyrophenone can participate in various transformations:
-
Nucleophilic addition reactions with hydride sources, amines, and alcohols
-
Condensation reactions with hydrazines to form hydrazones
-
Wittig and related reactions to generate olefinic products
-
Reduction to secondary alcohols using selective reducing agents
Influence of Fluorine Substituents
The fluorine atoms at the 2' and 4' positions significantly affect the electron density of the aromatic ring, altering its reactivity compared to non-fluorinated analogues. These substituents can:
-
Stabilize negative charges in intermediates through inductive effects
-
Influence the acidity of nearby hydrogen atoms
-
Participate in hydrogen bonding interactions
-
Potentially undergo nucleophilic aromatic substitution under specific conditions
Comparison with Related Compounds
Understanding the relationship between 2',4'-Difluoro-3,3-dimethylbutyrophenone and structurally similar compounds provides valuable insights into its unique properties and potential applications.
Structural Analogues
Several related fluorinated butyrophenone derivatives have been reported in the literature and commercial chemical catalogs:
Table 2: Comparison of 2',4'-Difluoro-3,3-dimethylbutyrophenone with Related Compounds
| Compound | CAS Number | Fluorine Positions | Dimethyl Positions | Molecular Weight |
|---|---|---|---|---|
| 2',4'-Difluoro-3,3-dimethylbutyrophenone | 898764-94-8 | 2', 4' | 3,3 | 212.24 g/mol |
| 3',4'-Difluoro-3,3-dimethylbutyrophenone | 898764-96-0 | 3', 4' | 3,3 | 212.24 g/mol |
| 3',5'-Difluoro-3,3-dimethylbutyrophenone | 898764-98-2 | 3', 5' | 3,3 | 212.24 g/mol |
| 3',4'-Difluoro-2,2-dimethylbutyrophenone | 898766-04-6 | 3', 4' | 2,2 | 212.24 g/mol |
These compounds share the same molecular formula and weight but differ in the positioning of functional groups, which can significantly impact their chemical behavior and biological activities .
Analytical Methods and Characterization
Proper identification and characterization of 2',4'-Difluoro-3,3-dimethylbutyrophenone are essential for research and quality control purposes.
Spectroscopic Analysis
Several spectroscopic techniques are valuable for characterizing this compound:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information, with 19F NMR being particularly useful for confirming the position of fluorine atoms
-
Infrared (IR) spectroscopy: Useful for identifying the carbonyl group and other functional groups
-
Mass spectrometry: Provides molecular weight confirmation and fragmentation patterns for structural elucidation
-
UV-Visible spectroscopy: Can help determine the compound's electronic properties
Chromatographic Methods
For purity assessment and quantification, the following techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC), particularly suitable for this compound due to its relatively low molecular weight
-
Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume